![molecular formula C6H3ClO4-2 B1241311 2-Chloro-cis,cis-muconate](/img/structure/B1241311.png)
2-Chloro-cis,cis-muconate
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Overview
Description
2-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2-chloro-cis,cis-muconic acid.
Scientific Research Applications
Enzymatic Reactions and Bacterial Degradation
Research indicates that 2-chloro-cis,cis-muconate is involved in enzymatic reactions and bacterial degradation processes. Muconate cycloisomerases from various bacterial strains, including Pseudomonas putida, Acinetobacter calcoaceticus, and others, have been studied for their ability to convert this compound into chloromuconolactones. These enzymes have shown significant potential in biodegradation pathways, especially in the degradation of chlorinated aromatic compounds (Vollmer et al., 1994); (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability
Studies have focused on the chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids. The conversion of these compounds into maleoylacetic acid, an important step in biodegradation pathways, has been a key area of research. This provides insights into how environmental pollutants can be broken down through natural processes (Schmidt & Knackmuss, 1980).
Formation of Antibiotics
Research has revealed the potential of muconate cycloisomerases to transform this compound into antibiotics such as protoanemonin. This highlights an intriguing application in the pharmaceutical industry, where bacterial enzymes could be used to synthesize antibiotic compounds (Skiba et al., 2002).
Polymerization and Material Science
Studies have explored the radical polymerization of muconates, including this compound, in various states (isotropic and crystalline). These investigations are significant for material science, particularly in the development of new polymers and plastics with potential industrial applications (Matsumoto et al., 1996).
Renewable Polyesters and Green Chemistry
Research into renewable polyesters from muconic acid, including derivatives like this compound, has gained attention. This aligns with the principles of green chemistry, focusing on the synthesis of environmentally friendly and sustainable materials. The incorporation of muconic acid into polyesters and subsequent polymerization demonstrates the potential of these compounds in producing eco-friendly materials (Rorrer et al., 2016).
properties
Molecular Formula |
C6H3ClO4-2 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
(2E,4Z)-2-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+ |
InChI Key |
OZNNVVBQWHRHHH-HSFFGMMNSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
Canonical SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])Cl |
synonyms |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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